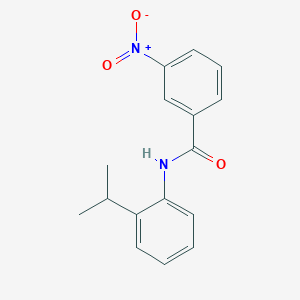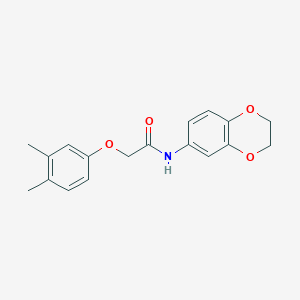
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide, also known as BPN-15606, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of compounds known as benzamides and has a molecular weight of 343.83 g/mol. BPN-15606 has gained significant attention in recent years due to its ability to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability.
Mécanisme D'action
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide acts as a selective inhibitor of Nav1.7 channels, which are primarily expressed in sensory neurons and play a critical role in the transmission of pain signals. By inhibiting Nav1.7 channels, this compound reduces the excitability of sensory neurons, leading to a decrease in pain transmission. Additionally, this compound has also been shown to modulate the activity of other ion channels, such as the calcium-activated potassium channel KCa2.2, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. Studies have shown that this compound can reduce the excitability of sensory neurons, leading to a decrease in pain transmission. Additionally, this compound has also been shown to have anti-convulsant effects, which may make it useful in the treatment of epilepsy. Furthermore, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide is its selectivity for Nav1.7 channels, which makes it a useful tool for studying the role of these channels in various neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Additionally, there is interest in studying the effects of this compound on other ion channels, such as KCa2.2, and its potential use in the treatment of other neurological disorders. Furthermore, there is interest in developing more potent and selective Nav1.7 inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-benzylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide has been extensively studied in preclinical models for its potential use in treating various neurological disorders such as epilepsy, neuropathic pain, and migraine. Studies have shown that this compound can modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channel Nav1.7, which is involved in the regulation of neuronal excitability. By modulating the activity of these ion channels, this compound has the potential to reduce the hyperexcitability of neurons, which is a common feature of many neurological disorders.
Propriétés
IUPAC Name |
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO/c21-16-10-6-11-17(22)19(16)20(24)23-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZCRBZXGVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

